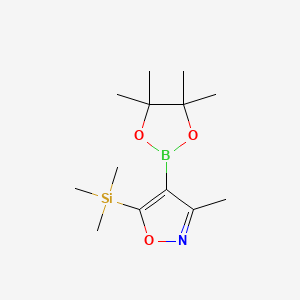
2-氟-4-碘-3,5-二甲基吡啶
描述
2-Fluoro-4-iodo-3,5-dimethylpyridine is a chemical compound with the CAS number 1429510-62-2 .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-iodo-3,5-dimethylpyridine consists of a pyridine ring with fluorine and iodine substituents at the 2nd and 4th positions, respectively, and methyl groups at the 3rd and 5th positions .Chemical Reactions Analysis
While specific chemical reactions involving 2-Fluoro-4-iodo-3,5-dimethylpyridine are not detailed in the search results, it’s known that similar compounds are used as intermediates in various chemical reactions .Physical And Chemical Properties Analysis
2-Fluoro-4-iodo-3,5-dimethylpyridine has a predicted boiling point of 263.8±35.0 °C and a predicted density of 1.774±0.06 g/cm3 .科学研究应用
化学和合成
吡啶衍生物(如 2-氟-4-碘-3,5-二甲基吡啶)的化学和合成在各种科学研究应用中发挥着至关重要的作用,尤其是在药物和材料的开发中。这些化合物作为更复杂分子的合成中的关键中间体。例如,π-缺陷杂芳环化合物的金属化研究突出了此类吡啶衍生物在制备 2,3-或 3,4-二取代吡啶中的重要性,这在药物开发和功能材料合成中很有价值 (Marsais & Quéguiner, 1983)。此外,水性介质中氟代烷基化反应的进展,包括对类似于 2-氟-4-碘-3,5-二甲基吡啶中的氟代烷基的处理,强调了它们在为氟化物(在药物化学和材料科学中必不可少)创造环保合成方法中的重要性 (Song et al., 2018)。
药物开发和分子影像
在药物开发中,氟化物(包括吡啶衍生物)由于氟原子赋予分子的独特特性(如增加的稳定性和改变的代谢特征)而备受重视。例如,氟化嘧啶在癌症治疗中至关重要,为开发更有效的化疗药物提供了见解 (Gmeiner, 2020)。此外,氟化物在分子影像中的作用,尤其是在阿尔茨海默病等疾病的诊断中,说明了这些化学物质在增强影像技术的特异性和有效性中的重要性 (Nordberg, 2007)。
环境和健康影响
了解氟化物(包括 2-氟-4-碘-3,5-二甲基吡啶及其衍生物)的环境和健康影响对于在科学研究中负责任地使用它们至关重要。对分子影像中使用的荧光团的毒性研究为确保这些化合物在临床环境中的安全应用提供了关键数据,突出了评估与其使用相关的潜在风险的必要性 (Alford et al., 2009)。
属性
IUPAC Name |
2-fluoro-4-iodo-3,5-dimethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FIN/c1-4-3-10-7(8)5(2)6(4)9/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQKRZFLGRUHEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1I)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B6591554.png)

![1,3-Bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione](/img/structure/B6591556.png)
![6-bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6591563.png)


![9,9'-Spirobi[fluoren]-4-ylboronic acid](/img/structure/B6591575.png)



